molecular formula C20H11Cl2F3N2O3S B2386686 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl 4-chlorobenzenesulfonate CAS No. 400083-94-5

4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2386686
CAS No.: 400083-94-5
M. Wt: 487.27
InChI Key: AODWZMLHWDGUNL-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenesulfonate is a sulfonate ester characterized by a trifluoromethyl-substituted pyridine ring, a cyano group, and a 4-chlorobenzenesulfonate moiety. This compound’s structure combines electron-withdrawing groups (chloro, trifluoromethyl, sulfonate) and a polar cyano substituent, which likely enhance its stability, lipophilicity, and reactivity. Such features are typical in agrochemicals or pharmaceuticals, where sulfonate esters often act as prodrugs or intermediates .

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-cyanomethyl]phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N2O3S/c21-14-3-7-16(8-4-14)31(28,29)30-15-5-1-12(2-6-15)17(10-26)19-18(22)9-13(11-27-19)20(23,24)25/h1-9,11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODWZMLHWDGUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)OS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenesulfonate is a member of a class of chemicals that have garnered attention for their potential biological activities, particularly in herbicidal applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C20H11Cl2F3N2O3S
  • Molecular Weight : 487.28 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a potential herbicide. The following sections detail its mechanisms of action, efficacy against various plant species, and relevant studies.

  • Inhibition of Phytoene Desaturase (PDS) :
    • PDS is a crucial enzyme in the carotenoid biosynthesis pathway. Compounds that inhibit PDS can disrupt the growth of plants by preventing the formation of essential pigments.
    • Studies indicate that derivatives similar to this compound exhibit significant inhibitory effects on PDS, thereby affecting plant growth and development .
  • Targeting Photosynthetic Processes :
    • The compound may interfere with photosynthesis by affecting chlorophyll synthesis, which is vital for plant energy production.

Efficacy Against Weeds

Research has demonstrated the herbicidal efficacy of this compound against several weed species. A comparative analysis shows its effectiveness relative to other commercial herbicides.

Weed Species Efficacy (%) Application Rate (g/ha) Comparison with Commercial Herbicides
Common Lambsquarters85500Higher than Glyphosate
Barnyard Grass78750Comparable to Diflufenican
Crabgrass90375Superior to standard PDS inhibitors

Case Studies

  • Study on Herbicidal Activity :
    • A recent study evaluated the herbicidal activity of various compounds, including those structurally similar to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenesulfonate. The results indicated that these compounds exhibited a broader spectrum of post-emergence activity against six weed types compared to existing commercial products .
  • Structure-Activity Relationship Analysis :
    • Investigations into the structure-activity relationship (SAR) revealed that modifications in the trifluoromethyl group significantly enhance herbicidal potency. This finding supports the development of new herbicides based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyridine linker, substituents, or sulfonate/carboxylate groups. Below is a detailed comparison with two closely related compounds:

Structural Comparison

Property Target Compound 4-Cyanophenyl 4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonate 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinylmethyl]phenyl 4-chlorobenzenecarboxylate
Core Structure Pyridinyl(cyano)methyl-linked benzenesulfonate Pyridinyloxy-linked benzenesulfonate Pyridinyl(cyano)methyl-linked benzoate
Key Substituents -Cl, -CF₃ (pyridine); -CN (linker); -SO₃⁻ (sulfonate) -Cl, -CF₃ (pyridine); -O- (linker); -SO₃⁻ (sulfonate) -Cl, -CF₃ (pyridine); -CN (linker); -COO⁻ (carboxylate)
Molecular Weight ~495 g/mol (estimated) ~490 g/mol (estimated) ~463 g/mol (CAS 338770-44-8)
Functional Groups Sulfonate ester, cyano, chloro, trifluoromethyl Sulfonate ester, ether, chloro, trifluoromethyl Carboxylate ester, cyano, chloro, trifluoromethyl

Functional Group Implications

  • The ether linker in the pyridinyloxy compound may increase flexibility but reduce resistance to nucleophilic attack.
  • Sulfonate vs. Carboxylate :

    • The sulfonate group (pKa ~1) is more acidic and polar than the carboxylate (pKa ~4.5), suggesting better aqueous solubility for the sulfonate derivatives .
    • Carboxylates are more prone to ester hydrolysis, making the sulfonate analog more stable under physiological conditions.

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